2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Description

BenchChem offers high-quality 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

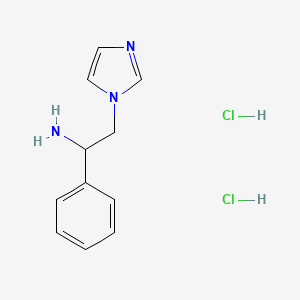

2-imidazol-1-yl-1-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLIUHLROTWPLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592104 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24169-73-1 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a compound of interest for researchers in drug development and medicinal chemistry. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthesis, including mechanistic insights, step-by-step protocols, and data presentation.

Introduction

Imidazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1][2] The 2-imidazol-1-yl-1-phenyl-ethylamine scaffold, in particular, represents a privileged structure with potential applications in various therapeutic areas. This guide delineates a robust and logical synthetic pathway to obtain the dihydrochloride salt of this target molecule, ensuring high purity and suitability for further research. The chosen synthetic strategy emphasizes efficiency, regioselectivity, and the use of readily available starting materials.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, suggests a convergent synthesis strategy. The primary disconnection is at the carbon-nitrogen bond of the ethylamine moiety and the nitrogen-carbon bond of the imidazole ring. This leads to two key precursors: imidazole and a functionalized phenylethane derivative.

A forward synthesis, based on this analysis, involves the N-alkylation of imidazole with a suitable electrophile.[3][4] A particularly effective approach involves the ring-opening of an epoxide, which offers high regioselectivity and atom economy.[5] Specifically, the reaction of imidazole with styrene oxide provides a direct route to the key intermediate, 1-phenyl-2-(1H-imidazol-1-yl)ethanol. Subsequent conversion of the hydroxyl group to an amine, followed by salt formation, completes the synthesis.

Synthesis Pathway Overview

The proposed synthetic route is a three-step process commencing with the regioselective ring-opening of styrene oxide with imidazole. This is followed by the conversion of the resulting secondary alcohol to an amine, and concludes with the formation of the dihydrochloride salt.

Caption: Proposed synthetic pathway for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-phenyl-2-(1H-imidazol-1-yl)ethanol

The initial step involves the nucleophilic ring-opening of styrene oxide with imidazole. This reaction is highly regioselective, with the imidazole nitrogen preferentially attacking the less sterically hindered β-carbon of the epoxide ring.[5][6] This reaction can be performed under solvent-free conditions or with a suitable solvent to facilitate mixing and heat transfer.[5][7]

Reaction Scheme:

(Imidazole) + (Styrene Oxide) → 1-phenyl-2-(1H-imidazol-1-yl)ethanol

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and styrene oxide (1.1 eq).

-

The reaction mixture is heated to 60-80 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford 1-phenyl-2-(1H-imidazol-1-yl)ethanol as a crystalline solid.

| Parameter | Value | Reference |

| Reactants | Imidazole, Styrene Oxide | [5] |

| Stoichiometry | 1.0 eq Imidazole, 1.1 eq Styrene Oxide | N/A |

| Temperature | 60-80 °C | [5] |

| Reaction Time | 4-6 hours | N/A |

| Typical Yield | 75-85% | [5] |

Step 2: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine

The conversion of the hydroxyl group in 1-phenyl-2-(1H-imidazol-1-yl)ethanol to an amine is a critical transformation. A common and effective method involves a two-step sequence: conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. An alternative is the direct conversion using methods like the Mitsunobu reaction with a suitable nitrogen source. For this guide, we will detail the azide-based route due to its reliability.

Reaction Scheme:

-

1-phenyl-2-(1H-imidazol-1-yl)ethanol + SOCl₂ → 1-(2-chloro-2-phenylethyl)-1H-imidazole

-

1-(2-chloro-2-phenylethyl)-1H-imidazole + NaN₃ → 1-(2-azido-2-phenylethyl)-1H-imidazole

-

1-(2-azido-2-phenylethyl)-1H-imidazole + H₂/Pd-C → 2-Imidazol-1-yl-1-phenyl-ethylamine

Experimental Protocol:

2a. Chlorination of the Alcohol:

-

Dissolve 1-phenyl-2-(1H-imidazol-1-yl)ethanol (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chloride.

2b. Azide Formation:

-

Dissolve the crude 1-(2-chloro-2-phenylethyl)-1H-imidazole (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

2c. Reduction of the Azide:

-

Dissolve the crude 1-(2-azido-2-phenylethyl)-1H-imidazole in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 2-imidazol-1-yl-1-phenyl-ethylamine.

| Parameter | Value |

| Reagents | Thionyl Chloride, Sodium Azide, H₂/Pd-C |

| Solvents | Dichloromethane, DMF, Methanol/Ethanol |

| Typical Overall Yield (3 steps) | 50-60% |

Step 3: Formation of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

The final step is the formation of the dihydrochloride salt to improve the stability and aqueous solubility of the amine.

Reaction Scheme:

2-Imidazol-1-yl-1-phenyl-ethylamine + 2 HCl → 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Experimental Protocol:

-

Dissolve the crude 2-imidazol-1-yl-1-phenyl-ethylamine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl (2.2 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring in the cold for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.[8]

| Parameter | Value |

| Reagent | Hydrochloric Acid (in a suitable solvent) |

| Solvent | Isopropanol or Diethyl Ether |

| Typical Yield | >95% |

Characterization

The synthesized compounds at each step should be characterized using standard analytical techniques to confirm their identity and purity.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point: To assess the purity of the crystalline final product.

Safety Considerations

-

Styrene oxide: A potential carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][9]

-

Thionyl chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Sodium azide: Highly toxic and can form explosive heavy metal azides. Use with caution and follow proper disposal procedures.

-

Hydrogen gas: Highly flammable. Ensure proper grounding and ventilation during hydrogenation.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Conclusion

This guide has detailed a practical and efficient synthetic pathway for the preparation of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. The methodology leverages a regioselective epoxide ring-opening reaction, followed by a reliable conversion of an alcohol to an amine and subsequent salt formation. The provided protocols are based on established chemical literature and offer a solid foundation for researchers to synthesize this valuable compound for further investigation in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.

-

ResearchGate. (2025). Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Depurination and imidazole ring-opening in nucleosides and DNA alkylated by styrene oxide. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

-

SpringerLink. (2014). Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. Retrieved from [Link]

- Google Patents. (n.d.). CN110655490A - Halogenated imidazole compounds, preparation method and application.

-

ResearchGate. (2025). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Retrieved from [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Organic Synthesis: The Versatility of Imidazole Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Retrieved from [Link]

- Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.

-

PMC. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Retrieved from [Link]

-

PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . Ring-opening of styrene oxide (1 mmol) with MeOH (1 mmol) in.... Retrieved from [Link]

-

ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO 2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes. Retrieved from [Link]

- Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.

-

Oriental Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

Synthesis. (n.d.). I2-DMSO Promoted Direct Synthesis of Substituted Imidazoles from Styrene and Benzylamine under Solvent-free Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Epoxy ring open under the promotion of imidazole, then reacts with.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. prepchem.com [prepchem.com]

- 9. Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to propose a likely biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the investigation of this compound.

Introduction: Structural Insights and Potential Pharmacological Class

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a molecule that combines two key pharmacophores: a phenylethylamine backbone and an imidazole ring. The phenylethylamine structure is the foundation for a wide range of neuroactive compounds, including stimulants and psychedelics[1]. The imidazole moiety is also a versatile component in medicinal chemistry, found in drugs with diverse activities such as antifungal and antihistaminic properties[2][3].

The amalgamation of these two structural features suggests that 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride could exhibit complex pharmacology, potentially interacting with multiple biological targets within the central nervous system and periphery. Its structural similarity to known psychoactive substances warrants a thorough investigation into its mechanism of action to understand its potential therapeutic applications and toxicological profile.

Postulated Mechanisms of Action

Based on its chemical structure, several primary mechanisms of action can be hypothesized for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. These hypotheses are grounded in the known pharmacology of its constituent moieties.

Adrenergic System Modulation

The phenylethylamine core is a classic feature of compounds that interact with adrenergic receptors. These G protein-coupled receptors (GPCRs) are crucial for regulating a multitude of physiological processes, including cardiovascular function, arousal, and the "fight-or-flight" response.

Hypothesis: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride acts as a ligand for alpha (α) and/or beta (β) adrenergic receptors.

-

Rationale: The unsubstituted phenyl ring and the ethylamine side chain are key features for binding to adrenergic receptors. The nature of the interaction (agonist, antagonist, or partial agonist) would depend on the specific substitutions and stereochemistry of the molecule. Imidazoline-containing compounds have been reported to be partial agonists at α1-adrenoceptors[4].

Histaminergic System Modulation

The imidazole ring is the core structure of histamine and is a key feature for binding to histamine receptors (H1, H2, H3, and H4). These receptors are involved in a wide array of physiological functions, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.

Hypothesis: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride interacts with one or more histamine receptor subtypes.

-

Rationale: Many imidazole-containing compounds are potent ligands for histamine receptors[2]. For instance, the imidazole ring is a key pharmacophore for interacting with histamine H3 receptors, which are primarily expressed in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters[2].

Monoamine Transporter Inhibition

Phenylethylamine derivatives are well-known for their ability to inhibit monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, resulting in stimulant and/or antidepressant effects.

Hypothesis: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride inhibits the reuptake of dopamine, norepinephrine, and/or serotonin.

-

Rationale: The phenylethylamine scaffold is a common feature of monoamine reuptake inhibitors[5]. The specific selectivity and potency for each transporter would be determined by the overall chemical structure.

Experimental Workflows for Target Validation

To elucidate the actual mechanism of action of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a systematic experimental approach is necessary. The following workflows outline the key experiments required to test the aforementioned hypotheses.

Radioligand Binding Assays

The initial step in characterizing the interaction of a compound with its potential targets is to determine its binding affinity.

Objective: To quantify the affinity of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride for a panel of receptors and transporters.

Experimental Protocol: Membrane-Based Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues endogenously or recombinantly expressing the target of interest (e.g., HEK293 cells expressing human α1A-adrenergic receptor).

-

Assay Buffer: Prepare an appropriate binding buffer for each target.

-

Competition Binding:

-

Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) and a range of concentrations of the unlabeled test compound (2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride).

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity Profile

| Target | Radioligand | Ki (nM) |

| α1A Adrenergic Receptor | [³H]-Prazosin | TBD |

| α2A Adrenergic Receptor | [³H]-Rauwolscine | TBD |

| β1 Adrenergic Receptor | [³H]-CGP-12177 | TBD |

| β2 Adrenergic Receptor | [³H]-ICI-118,551 | TBD |

| Histamine H1 Receptor | [³H]-Mepyramine | TBD |

| Histamine H2 Receptor | [³H]-Tiotidine | TBD |

| Histamine H3 Receptor | [³H]-Nα-Methylhistamine | TBD |

| Dopamine Transporter | [³H]-WIN 35,428 | TBD |

| Norepinephrine Transporter | [³H]-Nisoxetine | TBD |

| Serotonin Transporter | [³H]-Citalopram | TBD |

| TBD: To Be Determined |

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at its target(s).

Objective: To characterize 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride as an agonist, antagonist, or inverse agonist at its binding sites.

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors)

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO cells expressing the histamine H1 receptor) in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride and measure the change in intracellular calcium concentration.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, followed by the addition of a known agonist at its EC₅₀ concentration.

-

-

Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

Antagonist Mode: Plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC₅₀ and calculate the pA₂ value using the Schild equation.

-

Data Presentation: Functional Activity Profile

| Target | Assay Type | Activity | EC₅₀/IC₅₀ (nM) | Emax (%) |

| α1A Adrenergic Receptor | Calcium Mobilization | TBD | TBD | TBD |

| α2A Adrenergic Receptor | cAMP Inhibition | TBD | TBD | TBD |

| β1 Adrenergic Receptor | cAMP Stimulation | TBD | TBD | TBD |

| β2 Adrenergic Receptor | cAMP Stimulation | TBD | TBD | TBD |

| Histamine H1 Receptor | Calcium Mobilization | TBD | TBD | TBD |

| Histamine H2 Receptor | cAMP Stimulation | TBD | TBD | TBD |

| Histamine H3 Receptor | cAMP Inhibition | TBD | TBD | TBD |

| TBD: To Be Determined |

Diagram: GPCR Signaling Pathways

Caption: Simplified signaling pathways for major GPCR classes.

Synthesis and Physicochemical Characterization

A reliable synthesis route and a thorough understanding of the physicochemical properties are essential for any further investigation.

Proposed Synthesis Route

Physicochemical Properties

Key physicochemical parameters such as solubility, pKa, and lipophilicity (LogP/LogD) should be experimentally determined as they are critical for interpreting biological data and for any future formulation development.

Conclusion and Future Directions

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a compound of significant interest due to its hybrid structure, which suggests a potential for complex pharmacology. The hypotheses presented in this guide, centered on adrenergic, histaminergic, and monoaminergic systems, provide a solid foundation for a comprehensive investigation into its mechanism of action.

The experimental workflows detailed herein offer a clear path for researchers to elucidate the binding profile and functional activity of this molecule. The results of these studies will be crucial in determining its potential therapeutic value and in guiding any future drug development efforts. A thorough understanding of its structure-activity relationship, through the synthesis and testing of analogs, will also be a valuable avenue for future research.

References

-

American Chemical Society. (2023). 2-Phenylethylamine. ACS. Retrieved from [Link]

-

Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(9), 2533. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. PrepChem.com. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Semaglutide. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Phenylethanolamine. PubChem. Retrieved from [Link]

-

PubMed. (1987). Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. ResearchGate. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a heterocyclic organic compound featuring a core structure that combines a phenyl group and an imidazole moiety linked by an ethylamine bridge. The presence of the imidazole ring, a key component in many biologically active molecules, and the phenylethylamine backbone, a structural motif in numerous neurotransmitters and psychoactive compounds, suggests a high potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, analytical characterization methods, and a discussion of the potential biological significance and applications of this compound. The dihydrochloride salt form enhances its stability and aqueous solubility, making it suitable for in vitro studies.

Physicochemical Properties

Detailed experimental data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not extensively available in public literature, highlighting an opportunity for further research. However, based on its chemical structure and data from related compounds, we can summarize its key properties.

Table 1: Physicochemical Properties of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

| Property | Value | Source/Method |

| IUPAC Name | 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride | --- |

| CAS Number | 24169-73-1 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂N₃ | [2] |

| Molecular Weight | 260.16 g/mol | [2] |

| Appearance | Solid (predicted) | --- |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The dihydrochloride salt form significantly increases aqueous solubility.[2] | Inferred from structure and salt form |

| pKa | The ethylamine moiety is expected to have a pKa in the range of 9-10, typical for primary amines. The imidazole ring has a pKa of approximately 7. | Inferred from analogous structures |

| LogP (predicted) | The presence of the phenyl group increases lipophilicity compared to simpler imidazolylethylamines, potentially enhancing its ability to cross the blood-brain barrier.[2] | Inferred from structure |

| Storage | Recommended storage at 4°C.[3] | [3] |

| Hydration | A hydrate form is commercially available (C₁₁H₁₇Cl₂N₃O, MW: 278.18).[4] | [4] |

Synthesis

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 1-phenyl-2-aminoethanol.

Caption: Proposed synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Tosylated Intermediate

-

Dissolve 1-phenyl-2-aminoethanol in pyridine at 0°C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine

-

To a solution of imidazole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes to form the sodium salt of imidazole.

-

Add the tosylated intermediate from Step 1 to the reaction mixture.

-

Heat the reaction and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the free base.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude 2-Imidazol-1-yl-1-phenyl-ethylamine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

While specific spectral data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not published, the expected analytical characteristics can be inferred from its structure and data from analogous compounds.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Multiplet signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and imidazole rings. - A multiplet or triplet for the methine proton adjacent to the phenyl group. - Multiplets for the methylene protons of the ethyl chain. - A broad singlet for the amine protons (which may exchange with D₂O). |

| ¹³C NMR | - Resonances in the aromatic region (120-140 ppm) for the carbons of the phenyl and imidazole rings. - A signal for the methine carbon. - A signal for the methylene carbon. |

| Mass Spectrometry (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the free base (C₁₁H₁₄N₃⁺, m/z 188.12). - Fragmentation patterns would likely involve cleavage of the ethylamine side chain. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹). - C=C and C=N stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | - A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity analysis. UV detection at around 254 nm is appropriate. |

Potential Biological Activity and Applications

The chemical structure of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suggests several potential areas of biological activity, making it a compound of interest for further investigation.

Rationale for Potential Biological Activity

Caption: Structural basis for the potential biological activities.

-

Imidazole Core: The imidazole ring is a well-known pharmacophore present in a vast array of therapeutic agents. It is known to be involved in various biological activities, including antifungal (by inhibiting enzymes like lanosterol 14α-demethylase), anticancer, antiviral, and antibacterial effects.[5]

-

Phenylethylamine Scaffold: The phenylethylamine backbone is a fundamental structure in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic central nervous system (CNS) stimulants.[6] Its presence in the target molecule suggests a potential for interaction with CNS receptors. The increased lipophilicity due to the phenyl group may facilitate crossing the blood-brain barrier.[2]

Potential Therapeutic Areas of Investigation

-

Antifungal Drug Development: Given the prevalence of the imidazole moiety in antifungal drugs, this compound could be investigated for its efficacy against various fungal pathogens.

-

Neuropharmacology: The phenylethylamine structure warrants investigation into its effects on the central nervous system, including potential modulation of neurotransmitter systems.

-

Oncology: Many imidazole derivatives have shown promise as anticancer agents, suggesting a potential avenue of research for this compound.

-

Infectious Diseases: The broad-spectrum activity of some imidazole compounds against bacteria and viruses makes this an area of interest.

Safety and Handling

Based on safety data for structurally related compounds such as 2-(1H-imidazol-1-yl)ethanamine, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride should be handled with care.[7]

-

Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[7]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The recommended storage temperature is 4°C.[3]

Conclusion

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a compound with significant potential for biological activity due to its hybrid structure. While specific experimental data is currently limited, this guide provides a framework for its physicochemical properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and data from related molecules. The lack of extensive research on this particular compound presents a clear opportunity for novel investigations into its synthesis, characterization, and pharmacological effects, particularly in the areas of antifungal therapy and neuropharmacology.

References

-

American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022, January 27). 2-Nitro-1-vinyl-1H-imidazole. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved January 22, 2026, from [Link]

-

AA Blocks. (n.d.). 2614-06-4 | MFCD00210220 | (+)-Thalidomide. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved January 22, 2026, from [Link]

-

PubMed. (1991). Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). caprylyl/capryl glucoside, 68515-73-1. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Retrieved January 22, 2026, from [Link]

-

PubMed. (n.d.). Characterization of the biological activity of gamma-glutamyl-Se-methylselenocysteine: a novel, naturally occurring anticancer agent from garlic. Retrieved January 22, 2026, from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride | 1158195-34-6 | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a compound of significant interest in medicinal chemistry due to its combination of the pharmacologically active imidazole and phenylethylamine scaffolds. While the specific crystal structure data for this exact compound is not publicly available, this guide establishes a complete methodology, from synthesis and crystallization to advanced single-crystal X-ray diffraction (SCXRD) analysis. By presenting an illustrative analysis based on established crystallographic principles and data from structurally related molecules, this document serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel pharmaceutical compounds. The guide emphasizes the causality behind experimental choices and the self-validating nature of crystallographic protocols, ensuring a robust understanding of the structure-property relationships that govern the behavior of such molecules.

Introduction: The Pharmaceutical Significance of Imidazole and Phenylethylamine Scaffolds

The convergence of an imidazole ring and a phenylethylamine backbone in a single molecule creates a scaffold with immense therapeutic potential. The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in designing molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The structural features of the imidazole ring allow for multiple ligand-drug interactions, enhancing binding affinity and specificity.[3]

Similarly, the phenylethylamine framework is the basis for a vast class of psychoactive drugs and endogenous compounds like dopamine and norepinephrine that are crucial for neurotransmission. Substituted phenethylamines can act as central nervous system stimulants, antidepressants, and appetite suppressants, among other functions. The combination of these two powerful pharmacophores in 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suggests its potential as a novel therapeutic agent.

Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for drug development. A crystal structure analysis provides definitive information on molecular conformation, stereochemistry, and intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the formulation of a stable and bioavailable drug product. This guide outlines the essential steps to achieve and interpret such a crystal structure.

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthetic Pathway

A plausible synthesis of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride would likely involve a multi-step process, beginning with the N-alkylation of imidazole followed by further functional group manipulations. A generalized approach is outlined below, drawing from established synthetic methodologies for similar compounds.

Caption: Proposed synthetic workflow for the target compound.

The critical step of N-alkylation of imidazole with a suitable 2-carbon electrophile bearing the phenyl group would be followed by the conversion of a carbonyl group to an amine, for instance, via reductive amination. The final step involves the formation of the dihydrochloride salt to enhance stability and aqueous solubility, which is a common practice for amine-containing active pharmaceutical ingredients (APIs).

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step. The choice of crystallization method and solvent system is crucial and often determined empirically. For a small organic salt like the title compound, several classical techniques are highly effective.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) at room and elevated temperatures. An ideal solvent is one in which the compound is moderately soluble and which has a suitable vapor pressure for slow evaporation.

-

Solution Preparation: Prepare a nearly saturated solution of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in the chosen solvent (e.g., methanol/water mixture) by gentle heating, if necessary.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop.

Other viable techniques include vapor diffusion , where an antisolvent vapor slowly diffuses into the compound solution, and solvent layering , where a layer of antisolvent is carefully added on top of the compound solution.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: Elucidating the 3D Structure

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline material. It provides precise information on bond lengths, angles, and the overall three-dimensional arrangement of atoms.

Caption: A typical workflow for SCXRD analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, which is rotated to collect diffraction patterns from various orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. Intensities are integrated, and corrections for factors like absorption are applied.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which an initial model of the molecule can be built.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final refined structure is validated using metrics such as R-factors and goodness-of-fit. A Crystallographic Information File (CIF) is generated, which contains all the information about the crystal structure and its determination.

Results and Discussion: An Illustrative Analysis

Disclaimer: The specific crystal structure for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not publicly available. The following data is presented for illustrative purposes to guide researchers in their analysis of this or similar compounds. The hypothetical data is based on typical values for small organic molecules and insights from related structures.

Crystallographic Data Summary

The crystallographic data provides a fundamental description of the crystal lattice.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₅N₃²⁺ · 2Cl⁻ |

| Formula Weight | 262.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 10.118(4) |

| β (°) | 98.56(2) |

| Volume (ų) | 1295.8(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.345 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| Temperature (K) | 150 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

Molecular Structure and Conformation

The analysis of the molecular structure would reveal key conformational features. The ethylamine linker between the phenyl and imidazole rings is flexible, and its torsion angles would define the overall shape of the molecule. The C-C-N-C torsion angle would be of particular interest, indicating whether the side chain adopts a gauche or anti conformation. The relative orientation of the phenyl and imidazole rings, defined by the dihedral angle between their planes, would also be a critical parameter. These conformational details are crucial as they dictate how the molecule can interact with a biological target.

Supramolecular Assembly and Hydrogen Bonding

As a dihydrochloride salt, extensive hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing. The protonated ethylamine group (R-NH₃⁺) and the protonated imidazole ring would act as strong hydrogen bond donors. The chloride anions (Cl⁻) would be the primary hydrogen bond acceptors.

A detailed analysis would identify a network of N-H···Cl hydrogen bonds. These interactions would link the organic cations and the chloride anions into a robust three-dimensional network. Weaker C-H···Cl and C-H···π interactions might also be present, further stabilizing the crystal lattice.

Caption: Key hydrogen bonds in the hypothetical crystal structure.

Understanding this hydrogen bonding network is not merely an academic exercise. It directly influences the physicochemical properties of the solid form, including its melting point, solubility, and dissolution rate, all of which are critical parameters in drug formulation.

Conclusion

The crystal structure analysis of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, as outlined in this guide, provides the definitive solid-state characterization necessary for its development as a potential therapeutic agent. Through a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. This model is invaluable for understanding its conformational preferences and the intricate network of intermolecular interactions that dictate its crystal packing. This structural insight forms the bedrock of rational drug design, enabling the optimization of molecular properties and the development of a stable, effective, and safe pharmaceutical product. The methodologies and analytical frameworks presented herein serve as a robust guide for scientists in the pharmaceutical industry to unlock the full potential of this promising molecular scaffold.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]

-

Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1783-1804. Retrieved from [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Retrieved from [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Hujaili, A. S. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 14(10), e30349. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Shakil, M. S., Hasan, M. M., & Ahsan, M. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews, 12(2), 103-117. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1095–1103. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. Retrieved from [Link]

-

Wikipedia. (2024). Phenethylamine. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4584. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 467-476. Retrieved from [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

-

Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 209. Retrieved from [Link]

Sources

- 1. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine|CAS 113741-03-0 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride | C11H15Cl2N3 | CID 17998847 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Biological Activity of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel chemical entity, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. This compound uniquely combines two pharmacologically significant scaffolds: a phenethylamine core, known for its profound effects on the central nervous system, and an imidazole ring, a versatile heterocycle central to numerous therapeutic agents. Given the absence of extensive public data on this specific molecule, this document provides a framework for its initial characterization, moving from in silico target prediction to detailed, practical protocols for in vitro validation. We hypothesize primary activities related to monoamine transporter modulation and secondary activities including antifungal or antiprotozoal effects. The subsequent workflows are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust, step-by-step methodology to systematically uncover and validate the therapeutic potential of this and structurally related compounds.

Introduction and Scientific Rationale

The process of drug discovery often begins with the identification of novel molecular scaffolds that possess the potential for high-affinity interactions with biological targets. The compound 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (PubChem CID: 17998847) represents a compelling starting point for investigation due to its hybrid structure.[1]

-

The Phenethylamine Backbone: This structural motif is the foundation for a vast array of neuroactive compounds, both endogenous and synthetic.[2][3] Endogenous catecholamines like dopamine and norepinephrine are phenethylamines, playing critical roles in neurotransmission.[2] Synthetic derivatives include classes of drugs such as central nervous system stimulants, appetite suppressants, and antidepressants.[2][4] Their mechanisms often involve the modulation of monoamine transporters (like the dopamine transporter, DAT) or interaction with trace amine-associated receptors (TAAR1).[3][5] Therefore, the presence of this core in our target compound immediately suggests a high probability of CNS-related activity.

-

The Imidazole Moiety: The five-membered imidazole ring is an electronically-rich heterocycle renowned for its ability to participate in diverse biological interactions.[6][7] It serves as a crucial component in natural molecules like the amino acid histidine and is a cornerstone of many FDA-approved drugs, including the antifungal ketoconazole and the antibacterial metronidazole.[6][7][8] Its versatility stems from its ability to act as a hydrogen bond donor/acceptor and to coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes.[6][9][10] This functionality underpins the activity of azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), and various other agents targeting enzymes and receptors.[10][11]

The covalent linkage of these two pharmacophores raises critical questions: Do the activities of the parent scaffolds combine, lead to a novel mechanism, or does one dominate the pharmacological profile? This guide provides the logical and experimental framework to answer these questions.

Physicochemical Properties and In Silico Assessment

Prior to committing to resource-intensive wet-lab experiments, a foundational in silico analysis is critical. This step allows us to predict the compound's drug-like properties and generate initial hypotheses about its biological targets.

Predicted Physicochemical Data

A summary of predicted properties for the free base form of 2-Imidazol-1-yl-1-phenyl-ethylamine is essential for designing experiments (e.g., determining appropriate solvent systems and predicting membrane permeability).

| Property | Predicted Value | Implication for Drug Development |

| Molecular Formula | C₁₁H₁₃N₃ | Low molecular weight, favorable for oral bioavailability (Lipinski's Rule). |

| Molecular Weight | 187.24 g/mol | Well within the range for typical small molecule drugs. |

| cLogP | ~1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Indicates good potential for oral absorption and blood-brain barrier penetration.[12] |

| Hydrogen Bond Donors | 1 (Amine) | Potential for key interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Enhances interaction potential and solubility. |

Note: Values are estimations derived from standard cheminformatics software and should be experimentally verified.

Structural Analogue & Target Prediction

Based on its structure, we can predict potential targets by comparing it to known active compounds:

-

Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): The unsubstituted phenethylamine core is structurally analogous to substrates and inhibitors of monoamine transporters.[5][13]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is a potent agonist of TAAR1, which modulates monoaminergic neurotransmission.[3]

-

Cytochrome P450 Enzymes (e.g., CYP51): The imidazole ring is a classic pharmacophore found in azole antifungals that target fungal CYP51.[10][11] This suggests a potential for antifungal or antiprotozoal activity.

-

Histamine Receptors: The imidazole ring is the core of histamine, suggesting a potential, albeit less likely, interaction with histaminergic systems.

Proposed Experimental Validation Workflow

This section details the logical flow of experiments designed to systematically test the hypotheses generated from the in silico analysis. The workflow is designed to move from broad primary screening to more specific functional and selectivity assays.

Caption: Proposed experimental workflow for characterizing 2-Imidazol-1-yl-1-phenyl-ethylamine.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. It is imperative to include appropriate positive and negative controls in every experiment to ensure data integrity.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This experiment aims to determine if the compound binds to the dopamine transporter.

-

Objective: To measure the affinity (Kᵢ) of the test compound for the human dopamine transporter (hDAT).

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-WIN 35,428) for binding to membranes prepared from cells expressing hDAT.

-

Materials:

-

HEK293 cells stably expressing hDAT.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligand: [³H]-WIN 35,428 (specific activity ~80 Ci/mmol).

-

Non-specific binding control: GBR-12909 (10 µM).

-

Positive control: Cocaine or GBR-12909.

-

Test compound: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, dissolved in assay buffer.

-

96-well plates, scintillation fluid, liquid scintillation counter.

-

-

Methodology:

-

Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.

-

Test Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M in serial dilutions). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of 10 µM GBR-12909.

-

Radioligand Addition: Add 50 µL of [³H]-WIN 35,428 to all wells at a final concentration equal to its K𝘥 (~2-5 nM).

-

Membrane Addition: Add 50 µL of hDAT membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at 4°C with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold wash buffer.

-

Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the radioligand concentration and K𝘥 is its dissociation constant.

-

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of the compound that inhibits fungal growth.

-

Objective: To determine the MIC of the test compound against clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Principle: A broth microdilution method is used where fungal inocula are exposed to serial dilutions of the compound. Growth is assessed visually or spectrophotometrically.

-

Materials:

-

Fungal strains (e.g., C. albicans ATCC 90028).

-

RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Test compound dissolved in DMSO (stock solution).

-

Positive control: Fluconazole or Ketoconazole.

-

Sterile 96-well flat-bottom microplates.

-

Spectrophotometer (plate reader) at 530 nm.

-

-

Methodology:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI medium, typically ranging from 64 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: Prepare a standardized fungal suspension adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL in RPMI medium.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a growth control (inoculum only) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control well. This can be determined visually or by reading the optical density.

-

-

Trustworthiness: The inclusion of a standard antifungal agent like fluconazole is crucial for validating the assay's sensitivity and the susceptibility of the fungal strain used.

Proposed Signaling Pathway Analysis

Should the compound prove to be a potent modulator of a G-protein coupled receptor (GPCR) like TAAR1, understanding the downstream signaling is paramount. The following diagram illustrates the canonical Gαs pathway often activated by trace amine binding.

Caption: Hypothesized Gαs signaling pathway for a TAAR1 agonist.

Summary and Future Directions

This guide presents a hypothesis-driven framework for the initial biological characterization of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. The structural combination of a phenethylamine core and an imidazole ring strongly suggests potential activities as a monoamine transporter modulator and/or as an antimicrobial agent. The proposed workflow, from in silico analysis to detailed in vitro protocols, provides a clear and robust path for validating these hypotheses.

Positive results from this initial screening phase would warrant progression to more advanced studies, including:

-

Lead Optimization: Synthesis of analogues to establish a structure-activity relationship (SAR).

-

In Vivo Efficacy Studies: Evaluation in relevant animal models for CNS disorders or infectious diseases.

-

Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

By following a logical and rigorous scientific process, the full therapeutic potential of this promising chemical entity can be systematically explored.

References

-

Substituted phenethylamine - Wikipedia. Wikipedia.[Link]

-

Phenethylamine - Wikipedia. Wikipedia.[Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.[Link]

-

Hossain, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central.[Link]

-

Hossain, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.[Link]

-

Selected examples of drugs containing an imidazole core. ResearchGate.[Link]

-

Asif, M. (2014). Imidazole: Having Versatile Biological Activities. SciSpace.[Link]

-

2-Phenylethylamine. American Chemical Society.[Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.[Link]

-

Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.[Link]

-

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. PubChem.[Link]

-

Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate.[Link]

-

Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate.[Link]

-

De Vita, D., et al. (2017). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.[Link]

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.[Link]

-

Navarrete-Vázquez, G., et al. (2007). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate.[Link]

-

De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed.[Link]

-

2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. PubChem.[Link]

-

Sharma, D., et al. Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences.[Link]

Sources

- 1. 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride | C11H15Cl2N3 | CID 17998847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

An In-depth Technical Guide to 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of contemporary medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Among these, compounds integrating imidazole and phenylethylamine moieties have garnered significant interest due to their diverse biological activities. This guide provides a detailed examination of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a specific entity within this class. While detailed public-domain research on this particular molecule is not abundant, this document synthesizes available information, outlines logical synthetic pathways based on established chemical principles, and discusses its potential pharmacological relevance by drawing parallels with structurally related compounds.

Introduction and Molecular Profile

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a chemical compound featuring a core structure that combines a phenyl group and an imidazole ring linked by an ethylamine bridge. The presence of these functional groups suggests its potential for diverse interactions with biological targets. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a crucial property for experimental and formulation purposes.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source/Method |

| IUPAC Name | 2-(1H-imidazol-1-yl)-1-phenylethan-1-amine dihydrochloride | --- |

| CAS Number | 24169-73-1 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂N₃ | [1] |

| Molecular Weight | 260.16 g/mol | [1] |

| Key Structural Features | Phenyl group, Imidazole ring, Chiral center at the ethylamine bridge | --- |

| Potential Impact | The phenyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration for CNS-targeting applications.[1] | --- |

Historical Context and Discovery

The synthesis of imidazole derivatives has a long history, dating back to the 19th century with the Debus-Radziszewski reaction, which provided a method for producing substituted imidazoles from glyoxal, aldehydes, and ammonia.[1] While the specific discovery and initial synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride are not well-documented in readily available scientific literature, its structural components—phenylethylamine and imidazole—have been extensively studied in medicinal chemistry. Early investigations into 2-heteroarylethylamines identified them as potential bioisosteres for drugs based on phenylethylamine, which spurred interest in creating variations that include the imidazole ring.[1] This compound likely emerged from research programs exploring novel derivatives for various therapeutic applications.

Synthetic Methodologies

While a specific, documented synthesis for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not detailed in the available literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles for analogous compounds. A plausible approach involves a multi-step synthesis starting from readily available precursors.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The primary disconnection would be at the C-N bond of the amine and the C-N bond of the imidazole ring.

Caption: Retrosynthetic analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol outlines a plausible synthesis based on common reactions for forming similar structures.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

This step involves the N-alkylation of imidazole with a suitable phenacyl halide.

-

Materials: Imidazole, 2-bromo-1-phenylethanone, a suitable base (e.g., potassium carbonate or sodium hydride), and an aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve imidazole in the chosen solvent.

-

Add the base portion-wise at room temperature.

-

Slowly add a solution of 2-bromo-1-phenylethanone in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography or recrystallization.

-

Step 2: Reductive Amination to form 2-(1H-imidazol-1-yl)-1-phenylethanamine

The ketone intermediate is converted to the primary amine.

-